![molecular formula C11H19N3S B2630842 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 929974-23-2](/img/structure/B2630842.png)
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with a thiazole derivative under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research indicates that compounds similar to 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine exhibit anticonvulsant activities. For instance, studies on related thiazole derivatives have shown efficacy in animal models for seizure disorders. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole or piperidine rings can significantly influence anticonvulsant potency .
Opioid Receptor Interaction
The compound's structural framework suggests potential interactions with opioid receptors. Analogous compounds have been designed to target μ and δ opioid receptors, showing selective binding affinities and functional activities. This highlights the possibility of developing analgesics based on this compound structure .
Other Pharmacological Activities
Preliminary studies suggest that thiazole derivatives can also exhibit:
- Antimicrobial : Potential against various bacterial strains.
- Antitumor : Inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory : Reduction of inflammation markers in animal models.
Drug Development
The unique structural properties of this compound make it a candidate for drug development:
Application Area | Description |
---|---|
Anticonvulsant | Investigated for its potential to treat epilepsy and related seizure disorders. |
Analgesic | Explored for pain management through opioid receptor modulation. |
Antimicrobial | Studied for efficacy against resistant bacterial strains. |
Antitumor | Evaluated for activity against various cancer cell lines in preclinical studies. |
Case Studies
- Anticonvulsant Activity Study :
- Opioid Receptor Binding Study :
- Antimicrobial Efficacy :
Wirkmechanismus
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific structural features. Similar compounds include:
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-fluorophenylmethanamine: This compound has a similar piperidine and thiazole structure but includes a fluorine atom, which can alter its chemical properties and biological activity.
(1,3-Dimethylpiperidin-3-yl)methanol: This compound shares the piperidine ring but differs in its functional groups, leading to different reactivity and applications.
These comparisons highlight the unique aspects of this compound, particularly its thiazole ring and specific substitution pattern, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a compound with potential biological significance, particularly in antimicrobial and anticancer research. This article reviews its biological activities, including antimicrobial efficacy, cytotoxicity, and potential mechanisms of action based on available literature.
- Molecular Formula : CHNS
- Molecular Weight : 225.35 g/mol
- CAS Number : 929974-23-2
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. The structural features of this compound suggest potential activity against various pathogens.
-
Antibacterial Activity :
- Thiazole derivatives have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- A study highlighted that certain thiazole derivatives demonstrated activity comparable to standard antibiotics like ampicillin and cefepime against strains such as Staphylococcus aureus and Escherichia coli .
- The presence of specific substituents can enhance the antibacterial activity; for instance, halogenated derivatives often show increased potency .
- Antifungal Activity :
The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymes : Some studies suggest that thiazole compounds may inhibit key enzymes involved in microbial metabolism or cancer cell growth. For example, inhibition of dihydrofolate reductase has been noted in related compounds, which could impair the proliferation of both bacterial and cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain thiazole derivatives may induce oxidative stress in microbial cells or cancer cells, leading to cell death .
Data Summary
Case Studies
Although direct case studies on this compound are scarce, the broader category of thiazole compounds has been extensively studied. For instance:
- A study demonstrated that thiazole derivatives showed significant antibacterial activity against Pseudomonas aeruginosa, with some derivatives outperforming traditional antibiotics .
- Another investigation into a series of thiazole-based compounds revealed promising results in inhibiting tumor cell lines, suggesting that structural modifications could lead to enhanced anticancer activity .
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-8-3-9(2)5-14(4-8)6-10-7-15-11(12)13-10/h7-9H,3-6H2,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDMQZVMBPZAHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CSC(=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-23-2 | |
Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.